1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one
CAS No.: 1251565-27-1
Cat. No.: VC4593968
Molecular Formula: C24H26N4O2
Molecular Weight: 402.498
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251565-27-1 |
|---|---|
| Molecular Formula | C24H26N4O2 |
| Molecular Weight | 402.498 |
| IUPAC Name | 1-[4-[[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone |
| Standard InChI | InChI=1S/C24H26N4O2/c1-15-10-12-28(13-11-15)24(30)21-14-25-23-20(9-4-16(2)26-23)22(21)27-19-7-5-18(6-8-19)17(3)29/h4-9,14-15H,10-13H2,1-3H3,(H,25,26,27) |
| Standard InChI Key | NHCLWBGEXLREFS-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(=O)C)C=CC(=N3)C |
Introduction
1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its intricate structure, which includes a naphthyridine core, a piperidine carbonyl moiety, and a phenyl group attached to an ethanone moiety. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
Synthesis and Preparation
The synthesis of 1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one typically involves multi-step organic reactions. These steps may include the formation of the naphthyridine core, introduction of the piperidine carbonyl group, and attachment of the phenyl-ethanone moiety. Purification methods such as column chromatography are often used to isolate the desired compound from by-products.
Potential Applications
Given its complex structure and the presence of multiple functional groups, 1-(4-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one may exhibit biological activities relevant to pharmaceutical applications. This includes potential interactions with enzymes and receptors, which could modulate their activity and lead to therapeutic effects.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Development of drugs targeting specific diseases |
| Biological Interactions | Binding to enzymes and receptors to modulate biological pathways |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume